fenotiazinas
Phenothiazines are a class of heterocyclic organic compounds characterized by the presence of a phenothiazine ring system, which consists of a benzene ring fused to a thiazine ring. These compounds exhibit diverse biological activities and have been widely studied for their therapeutic potential in various fields of medicine. Commonly used as antipsychotics due to their antagonistic activity at serotonin 2A (5-HT2A) receptors, phenothiazines also display significant effects on other neurotransmitter systems such as dopamine, histamine, muscarinic cholinergic, and adrenergic receptors. Additionally, they are employed in the treatment of nausea and vomiting, especially those caused by cancer chemotherapy or radiation therapy. Beyond their medical applications, certain phenothiazine derivatives have been explored for their potential use as insecticides and fungicides due to their broad-spectrum antimicrobial properties. The structural diversity within this class allows for the development of compounds with tailored pharmacological profiles, making phenothiazines a valuable tool in both academic research and pharmaceutical industries.

Estrutura | Nome químico | CAS | MF |
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Alimemazine | 84-96-8 | C18H22N2S |
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Promazine Hydrochloride | 53-60-1 | C17H20N2S.HCl |
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Acetyl Methylene Blue | 3763-06-2 | C18H21N3OS |
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Acetophenazine dimaleate | 5714-00-1 | C15H14N2O |
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2-(1H-Pyrazol-3-yl)-10H-phenothiazine | 63285-55-2 | C15H11N3S |
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Duoperone | 62030-88-0 | C28H26F4N2OS |
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Ethanone,2-bromo-1-(10H-phenothiazin-1-yl)- | 51043-53-9 | C14H10NOSBr |
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2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-chloropyridine-3-carboxylate | 502977-01-7 | C20H13ClN2O3S |
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2-Chloro-7-(methoxymethoxy)-10H-phenothiazine | 62835-54-5 | C14H12NO2SCl |
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10H-Phenothiazine, 10-ethenyl- | 19210-66-3 | C14H11NS |
Literatura Relacionada
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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